ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)4-3-6-8-5-9-10-6;/h5H,2-4H2,1H3,(H,8,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAIQIDERMZKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC=NN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287310-09-0 | |
| Record name | ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-bromo propanoate with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazole ring or the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives or alcohols from the ester group.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring is known to form strong interactions with metal ions and can participate in coordination chemistry, which is crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride are compared below with six analogous compounds, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Triazole vs. This makes it preferable for drug design requiring robust molecular interactions .
Hydrochloride Salts: The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like ethyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate.
Substituent Effects :
- Aromatic substituents (e.g., 4-methylphenyl in ) increase lipophilicity, favoring blood-brain barrier penetration, while cyclopropyl groups () enhance metabolic stability .
Ester vs. Amine Functionalization :
- Esters (target compound, ) are hydrolytically labile, suitable for prodrugs, whereas amine derivatives () are more stable and directly bioactive .
Energetic Materials :
- Triazole esters with nitro groups () are used in explosives, contrasting sharply with pharmaceutical applications of the target compound, underscoring the role of substituents in defining utility .
Biological Activity
Ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic use.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a triazole ring which is known for its diverse biological activities. The compound's structure facilitates interactions with biological targets, enhancing its pharmacological profile.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole, including this compound, exhibit significant anti-inflammatory properties. In vitro assays conducted on peripheral blood mononuclear cells (PBMCs) showed that these compounds can modulate cytokine release. Specifically:
- Cytokine Modulation : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 50 µg/mL. The most notable reductions were observed with compounds similar to this compound, indicating a strong anti-inflammatory potential .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound demonstrated:
- Broad-spectrum Activity : It showed effectiveness against both Gram-positive and Gram-negative bacteria in vitro. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .
Study 1: Cytokine Release Assay
In a controlled study evaluating the impact of triazole derivatives on cytokine release in PBMC cultures:
| Compound | TNF-α Reduction (%) | IL-6 Reduction (%) | Dose (µg/mL) |
|---|---|---|---|
| Ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate HCl | 44 - 60% | Significant | 50 |
| Control (DMSO) | - | - | - |
| Ibuprofen | 96.01% | - | - |
The results indicated that this compound exhibited similar or superior anti-inflammatory effects compared to traditional NSAIDs like ibuprofen .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against various pathogens:
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive Bacteria | Effective |
| Gram-negative Bacteria | Effective |
The findings confirmed that the compound could inhibit the growth of multiple bacterial strains effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
